Product packaging for Oxathiolan(Cat. No.:CAS No. 137530-41-7)

Oxathiolan

Cat. No.: B192947
CAS No.: 137530-41-7
M. Wt: 247.25 g/mol
InChI Key: XQSPYNMVSIKCOC-RITPCOANSA-N
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Description

Oxathiolan refers to a class of sulfur- and oxygen-containing heterocyclic compounds that serve as versatile building blocks in organic and pharmaceutical chemistry . These five-membered ring structures, such as 1,3-oxathiolan-2-one and 1,3-oxathiolan-5-one, are characterized by their unique reactivity and stability, making them valuable intermediates for synthesizing more complex molecules . Research into 2-substituted-1,3-oxathiolan-5-one derivatives has demonstrated their peculiar reaction behavior with various reagents, leading to novel opened and fused heterocyclic systems with potential biological activity . These synthesized compounds have been evaluated for in vitro antioxidant properties and cytotoxicity against specific cell lines, such as hepatocellular carcinoma, highlighting their value in medicinal chemistry and drug discovery efforts . Furthermore, the related compound 1,2-Oxathiolan-5-one, 2,2-dioxide has been investigated for its applications in material science, including the development of conducting polymers for electronics and energy storage devices . As a supplier, we provide high-purity this compound compounds to support innovation in these fields. This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets (SDS) and handle this material with appropriate personal protective equipment (PPE) in a well-ventilated setting .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN3O3S B192947 Oxathiolan CAS No. 137530-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288260
Record name (+)-2′-Deoxy-3′-thia-5-fluorocytidine
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Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137530-41-7
Record name (+)-2′-Deoxy-3′-thia-5-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137530-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxathiolan
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137530417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-2′-Deoxy-3′-thia-5-fluorocytidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMTRICITABINE, (+)-
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Advanced Synthetic Methodologies for Oxathiolane and Its Derivatives

Stereoselective Synthesis of Oxathiolanes

Stereoselective synthesis is essential for producing specific enantiomers of oxathiolane-based drugs. beilstein-journals.orgnih.gov Methodologies to achieve this include dynamic kinetic resolution and the use of chiral precursors, which allow for the controlled formation of the desired stereoisomers. beilstein-journals.orgnih.gov

Dynamic Kinetic Resolution (DKR) is a powerful technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. ethz.ch This method is particularly effective when the rate of the fast-reacting enantiomer is significantly greater than the slow-reacting one, and the racemization process is at least as fast as the faster reaction. ethz.ch In the context of oxathiolanes, DKR has been applied using both chiral auxiliaries and enzymatic catalysts to produce enantiomerically pure intermediates. beilstein-journals.orgacs.org

L-menthol, a naturally occurring and readily available chiral compound, is widely used as a chiral auxiliary in asymmetric synthesis. mdpi.com In the synthesis of oxathiolane intermediates, L-menthol can be attached to a precursor molecule to influence the stereochemical outcome of subsequent reactions. beilstein-journals.orgacs.org

One prominent industrial method for producing key oxathiolane intermediates involves the use of an L-menthyl moiety as a chiral auxiliary attached to an oxathiolane-based lactol. beilstein-journals.org This approach relies on a highly effective crystallization-induced DKR to obtain an enantiomerically pure L-menthyl ester. beilstein-journals.org For instance, the reaction of 1,4-dithiane-2,5-diol (B140307) with glyoxylic acid hydrate (B1144303) can produce a hydroxyoxathiolane, which after acetylation, is esterified with L-menthol. beilstein-journals.org This results in a diastereomeric mixture that can be separated through recrystallization to yield the desired enantiomerically pure L-menthyl ester. beilstein-journals.org The stereoselectivity is often attributed to the formation of an oxonium ion that is stabilized by the L-menthyl ester function. beilstein-journals.org

Another strategy involves sulfenyl chloride chemistry, where thioglycolic acid is reacted with L-menthol to form a thiol-substituted ester. beilstein-journals.orgnih.gov This ester is then reacted with sulfuryl chloride and subsequently with vinyl acetate (B1210297) to construct the oxathiolane ring, demonstrating the versatility of L-menthol as a chiral auxiliary in building the core structure. beilstein-journals.orgnih.govacs.org

Table 1: Key Steps in L-menthol Guided DKR

StepDescriptionKey Reagents/ConditionsOutcome
EsterificationAttachment of L-menthol to an oxathiolane precursor.L-menthol, DCC, DMAPFormation of a diastereomeric mixture of esters. beilstein-journals.org
CrystallizationSelective crystallization of the desired diastereomer.Recrystallization from appropriate solventsIsolation of enantiomerically pure L-menthyl ester. beilstein-journals.org
CouplingN-glycosylation with a nucleobase.Silylated nucleobase, Lewis acidFormation of the target nucleoside with desired stereochemistry. beilstein-journals.org

Enzymatic methods for synthesizing enantiopure 1,3-oxathiolanes have gained significant attention due to their high stereoselectivity, efficiency, and mild, environmentally friendly reaction conditions. beilstein-journals.org Lipases, in particular, are effective catalysts for DKR processes. researchgate.net

The immobilized lipase (B570770) from Trichosporon laibachii has been successfully used in a one-pot enzymatic synthesis of enantiopure 1,3-oxathiolanes via DKR. beilstein-journals.org This process combines the reversible formation of a hemithioacetal with an enantioselective lactonization or acetylation catalyzed by the enzyme. beilstein-journals.org For example, a reaction involving 2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol, and an acyl donor like phenyl acetate, catalyzed by Trichosporon laibachii lipase, can achieve high yield and enantiomeric excess for the desired enantiomer. One study reported achieving a 97.3% yield and 96.5% enantiomeric excess (ee) for the (R)-enantiomer. The enzyme selectively acetylates the desired enantiomer from a racemic hemithioacetal mixture, while the unreacted enantiomer is continuously racemized in situ.

Optimization of reaction parameters such as water content, enzyme amount, and temperature is crucial for maximizing both the conversion and the enantiomeric excess. researchgate.net Research has shown that the enzyme's activity and enantioselectivity are significantly influenced by the initial water content of the reaction medium and the reaction temperature. researchgate.net

Table 2: Enzyme-catalyzed DKR of an Oxathiolane Precursor

EnzymeSubstratesKey ProcessYieldEnantiomeric Excess (ee)
Trichosporon laibachii lipase2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol, phenyl acetateDynamic covalent kinetic resolution97.3% 96.5%
Trichosporon laibachii lipaseBenzaldehyde (B42025), 1,4-dithiane-2,5-diol, phenyl acetateOne-pot cyclization-acetylation97.40% researchgate.net94.33% researchgate.net

Asymmetric synthesis starting from readily available chiral molecules is a fundamental strategy to produce enantiomerically pure compounds. This approach transfers the stereochemistry of the starting material to the final product.

L-gulose, a sugar with the required stereochemistry, serves as a chiral precursor for the synthesis of β-L-(-)-1,3-oxathiolane nucleosides. google.comwipo.int The synthesis involves creating a key chiral intermediate, 2R,5(R,S)-5-(O-protected)-2-(protected-oxymethyl)-1,3-oxathiolane, from 1,6-thioanhydro-L-gulose. google.comwipo.int

The synthesis begins with L-gulose and proceeds through several steps to form the 1,6-thioanhydro-L-gulose intermediate. google.com This intermediate is then converted into an oxathiolane acetate derivative. nih.govnih.gov For example, a multi-step process involving selective tosylation, acetylation, and treatment with HBr/AcOH can convert L-gulose into a bromo sugar, which is a precursor to the thioanhydro sugar. google.com Subsequent steps, including oxidative decarboxylation, yield the key oxathiolane acetate intermediate. nih.gov This chiral intermediate is then condensed with a desired heterocyclic base (e.g., cytosine) in the presence of a Lewis acid to produce the stereochemically pure β-L-nucleoside. google.comnih.gov

Table 3: Synthesis of Oxathiolane Intermediate from L-gulose

Starting MaterialKey IntermediateKey TransformationFinal Product Type
L-gulose1,6-thioanhydro-L-guloseOxidative decarboxylationβ-L-(-)-1,3-oxathiolane-nucleoside google.comwipo.int

Recent innovative approaches utilize inexpensive and readily available lactic acid derivatives to control the stereochemistry of the oxathiolane ring. nih.gov These derivatives can serve a dual purpose: activating the anomeric center of the carbohydrate for N-glycosylation and simultaneously transferring the stereochemical information to the substrate. nih.gov Both enantiomers of lactic acid are accessible, allowing for the formation of either β-enantiomer of the target nucleoside. nih.gov

In one approach, an oxathiolane precursor is acylated with a chiral lactic acid derivative, such as sodium (R)-2-methoxypropanoate. beilstein-journals.orgbeilstein-journals.org The resulting diastereomeric mixture can then be separated by selective recrystallization, yielding a single isomer with high diastereomeric ratio (e.g., 50:1 dr). beilstein-journals.orgbeilstein-journals.org The choice of the (R)- or (S)-lactic acid derivative determines the configuration of the final product. beilstein-journals.orgnih.gov For example, using an (S)-lactic acid derivative leads to the enantiomer opposite to that required for the drug Lamivudine (B182088), while the (R)-lactic acid derivative facilitates the formation of the correct isomer. beilstein-journals.orgbeilstein-journals.org This method provides a cost-effective way to achieve stereochemical control. nih.gov

Table 4: Lactic Acid Derivative as a Chiral Auxiliary

Chiral AuxiliarySubstrateKey StepDiastereomeric Ratio (dr)
(S)-lactic acid derivativeOxathiolane precursorAcylation and crystallization50:1 nih.gov
(R)-lactic acid derivativeOxathiolane precursorAcylation and crystallizationLeads to desired product configuration for 3TC beilstein-journals.orgbeilstein-journals.org

Asymmetric Synthesis from Chiral Precursors

Control of Stereochemistry at C-2 and C-5 positions

The stereochemical control at the C-2 and C-5 positions of the oxathiolane ring is a critical aspect in the synthesis of biologically active molecules, particularly nucleoside analogues. acs.orgnih.gov The desired stereochemistry is often achieved through strategies such as using chiral auxiliaries, enzymatic resolutions, and crystallization-induced dynamic kinetic resolutions (DKR). nih.govbeilstein-journals.org

One prominent method involves the use of L-menthol as a chiral auxiliary. acs.org In the synthesis of an intermediate for lamivudine and emtricitabine (B123318), L-menthyl glyoxylate (B1226380) is condensed with 1,4-dithiane-2,5-diol. acs.orgnih.gov This reaction, followed by a crystallization-induced DKR, allows for the selective crystallization of a single diastereomer, thereby controlling the stereochemistry at both the C-2 and C-5 positions. acs.orgnih.gov The stereochemical outcome is driven by the formation of an oxonium ion that is stabilized through anchimeric assistance from the L-menthyl ester group. nih.gov

Enzymatic methods also offer excellent stereocontrol. acs.orgacs.org For instance, Candida antarctica lipase B (CAL B) and surfactant-treated subtilisin Carlsberg (STS) have been used in the dynamic kinetic resolution of 1,3-oxathiolane (B1218472) intermediates. acs.orgacs.org These enzymes can selectively acetylate one enantiomer of a racemic hemithioacetal, leading to the formation of enantiomerically enriched oxathiolane derivatives. acs.orgacs.org The choice of enzyme can dictate the stereochemical outcome, with CAL B and STS often providing opposite enantiomers. acs.org Interestingly, the stereoselectivity of these enzymatic reactions can be solvent-dependent. acs.org

Furthermore, the stereochemistry can be influenced by the choice of starting materials and the reaction sequence. For example, the synthesis of (+)-BCH-189 was achieved from 1,6-thioanhydro-ᴅ-galactose, where oxidative cleavage and subsequent transformations established the desired stereocenters. nih.gov

Ring Formation Strategies

Acid-Catalyzed Cyclocondensation Reactions

Aldehyde-Thiol Cyclocondensation (e.g., with 2-mercaptoethanol)

A widely utilized method for constructing the 1,3-oxathiolane ring is the acid-catalyzed cyclocondensation of an aldehyde with 2-mercaptoethanol (B42355). This reaction typically proceeds by heating the reactants in a solvent like toluene (B28343) with an acid catalyst, such as p-toluenesulfonic acid (p-TSA). The mechanism involves the initial formation of a hemithioacetal intermediate, which then undergoes acid-catalyzed dehydration to yield the oxathiolane ring. masterorganicchemistry.com

For instance, the reaction of benzoyloxyacetaldehyde with a 2-mercaptoethanol derivative in the presence of p-TSA results in the formation of the corresponding oxathiolane derivative. This method is versatile and can be applied to various aldehydes. researchgate.net Different catalysts, including N-bromosaccharin and sulfonic acid-functionalized nanoporous materials, have also been shown to effectively promote this transformation. researchgate.netresearchgate.netrsc.org

AldehydeCatalystSolventYieldReference
Benzyloxyacetaldehydep-Toluenesulfonic acidToluene60%
Various Aromatic AldehydesN-BromosaccharinDichloromethaneGood rsc.org
Various AldehydesSulfonic acid-functionalized Na+-montmorillonite-Good to Excellent researchgate.net

Sulfenyl Chloride Chemistry for Oxathiolane Framework Construction

Utilizing acyclic precursors (e.g., chloroacetic acid, vinyl acetate, sodium thiosulfate)

A novel and economically viable approach to the oxathiolane core involves the use of sulfenyl chloride chemistry with simple, acyclic precursors. acs.orgresearchgate.netacs.orgnih.govchemrxiv.org This "supply-centered synthesis" strategy focuses on utilizing low-cost and widely available starting materials like chloroacetic acid, vinyl acetate, and sodium thiosulfate. acs.orgresearchgate.netacs.org

The key steps in this synthetic route include:

Formation of a Thiol Ester : Thioglycolic acid, which can be derived from chloroacetic acid and sodium thiosulfate, is esterified. acs.orgacs.org

Generation of Sulfenyl Chloride : The resulting thiol ester is treated with a chlorinating agent, such as sulfuryl chloride, to form a sulfenyl chloride intermediate. acs.orgbeilstein-journals.org

Carbon-Sulfur Bond Formation : The sulfenyl chloride undergoes a regioselective 1,2-insertion into the double bond of vinyl acetate. acs.orgacs.org This step couples the two main carbon-containing fragments. acs.org

α-Chlorination : Excess sulfuryl chloride can induce α-chlorination of the ester. acs.orgacs.org

Cyclization : The resulting dichlorinated intermediate is then cyclized in the presence of water to form the oxathiolane ring. acs.orgbeilstein-journals.org

This methodology has been successfully applied to the synthesis of a key intermediate for the antiviral drugs lamivudine and emtricitabine. acs.orgresearchgate.netnih.govbeilstein-journals.orgthieme-connect.com The process can be optimized to achieve high yields of the dichlorinated intermediate, exceeding 95%. acs.orgacs.org

PrecursorsKey ReagentsKey TransformationProductReference
Thioglycolic acid, Vinyl acetateSulfuryl chloride, WaterSulfenyl chloride addition, CyclizationOxathiolane intermediate acs.orgbeilstein-journals.org
Chloroacetic acid, Sodium thiosulfate, Vinyl acetateSulfuryl chloride, WaterIn-situ generation of thioglycolic acid, Sulfenyl chloride chemistryOxathiolane intermediate acs.orgresearchgate.netacs.org

Methoxide (B1231860) Ion Promoted Reactions (e.g., Oxiranes and Carbon Disulfide)

A highly efficient, one-pot synthesis of functionalized 1,3-oxathiolane-2-thiones has been developed through the reaction of oxiranes with carbon disulfide in the presence of a catalytic amount of sodium hydride and methanol (B129727). organic-chemistry.orgscispace.comresearchgate.net This method is notable for its mild reaction conditions, proceeding at room temperature, and its high yields, typically ranging from 86% to 96%. organic-chemistry.orgresearchgate.net

The reaction is promoted by the methoxide ion, generated in situ from the reaction of sodium hydride with methanol. organic-chemistry.orgresearchgate.net The proposed mechanism involves the nucleophilic attack of the methoxide ion on carbon disulfide, forming an intermediate that then attacks the oxirane ring. organic-chemistry.org This leads to the opening of the oxirane and subsequent cyclization to form the 1,3-oxathiolane-2-thione product with the elimination of sodium methoxide. organic-chemistry.org

This methodology has been successfully applied to a wide range of oxiranes, including those with methyl, ethyl, cyclic, aryl, and heteroaryl substituents, demonstrating its broad substrate scope. organic-chemistry.org The use of sodium hydroxide (B78521) as a base has been shown to be less effective, resulting in lower yields under similar conditions. researchgate.net

Research Findings: Methoxide Ion Promoted Synthesis

ReactantsCatalyst/PromoterProductYield (%)Reference
Oxiranes, Carbon DisulfideSodium Hydride (10 mol%), Methanol1,3-Oxathiolane-2-thiones86-96 organic-chemistry.orgresearchgate.net
Phenyloxirane, Carbon DisulfideSodium Hydride (10 mol%), Methanol4-Phenyl-1,3-oxathiolane-2-thione95 organic-chemistry.org
1,2-Diphenylepoxide, Carbon DisulfideSodium Hydride (10 mol%), Methanol4,5-Diphenyl-1,3-oxathiolane-2-thione92 researchgate.net
(Phenoxymethyl)oxirane, Carbon DisulfideSodium Hydroxide, Methanol4-(Phenoxymethyl)-1,3-oxathiolane-2-thione55 researchgate.net

Other Cyclization Methods

Beyond the methoxide-promoted reaction, other cyclization strategies have been developed for the synthesis of the oxathiolane ring. One notable method involves the reaction of 2-mercaptoethanol with benzaldehyde to form 2-phenyl-1,3-oxathiolane. ontosight.ai

Another approach utilizes sulfenyl chloride chemistry. beilstein-journals.orgacs.org In this method, a thiol-substituted ester, derived from the reaction of thioglycolic acid with L-menthol, is reacted with sulfuryl chloride. beilstein-journals.org The resulting intermediate then reacts with vinyl acetate to construct a sulfur-carbon bond. Subsequent cyclization in the presence of water and acetonitrile (B52724) yields the oxathiolane ring. beilstein-journals.org This method has been highlighted as a route using inexpensive and readily available starting materials like chloroacetic acid, vinyl acetate, and sodium thiosulfate. beilstein-journals.orgacs.org

A Pummerer reaction has also been employed in the synthesis of oxathiolane derivatives. beilstein-journals.orgnih.gov This involves the reaction of the sodium salt of methyl 2-mercaptoacetate with bromoacetaldehyde (B98955) diethyl acetal (B89532), followed by oxidation and rearrangement to form an α-acetoxy sulfide (B99878) intermediate which can then be cyclized. nih.gov

Furthermore, the cyclocondensation of anhydrous 4-nitrobenzyl glyoxylate with mercaptoacetaldehyde (B1617137) diethyl acetal in refluxing toluene has been used to create 5-ethoxy-1,3-oxathiolane derivatives. nih.gov

Functionalization and Derivatization of the Oxathiolane Ring

Oxidation of the Sulfur Atom to Sulfoxides or Sulfones

The sulfur atom within the oxathiolane ring can be readily oxidized to form the corresponding sulfoxides and sulfones. This transformation is a key functionalization step, often altering the biological activity and physicochemical properties of the parent molecule. ontosight.ai

A variety of oxidizing agents have been employed for this purpose. Hydrogen peroxide is a common choice, and its selectivity towards either the sulfoxide (B87167) or sulfone can be controlled. organic-chemistry.orgorganic-chemistry.org For instance, using hydrogen peroxide in glacial acetic acid under transition-metal-free conditions provides a "green" and highly selective method for obtaining sulfoxides in excellent yields. mdpi.com The use of specific catalysts can also direct the oxidation. Tantalum carbide catalyzes the oxidation to sulfoxides, while niobium carbide favors the formation of sulfones when using 30% hydrogen peroxide. organic-chemistry.org

Other reagents like magnesium monoperoxyphthalate (MMPP) and oxone have also been utilized for the selective oxidation of sulfides to sulfoxides or sulfones. nih.gov The choice of oxidant and reaction conditions is crucial for achieving the desired oxidation state. organic-chemistry.orgorganic-chemistry.org For example, (2S)-2-(4-Bromophenyl)-1,3-oxathiolane 3-oxide is an example of an oxathiolane where the sulfur atom has been oxidized to a sulfoxide. ontosight.ai Similarly, 4-Bromo-1,2-oxathiolane 2,2-dioxide contains a sulfone group.

Substitution Reactions on the Ring and Substituents

The oxathiolane ring and its substituents can undergo various substitution reactions, allowing for the introduction of diverse functional groups. The presence of a bromine atom on the ring, as in 4-Bromo-1,2-oxathiolane 2,2-dioxide, makes it a valuable intermediate for nucleophilic substitution reactions. The electrophilic nature of the bromine atom facilitates its replacement by a range of nucleophiles.

The thiol group in derivatives like 2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol is also a site for functionalization, participating in nucleophilic substitution reactions. The reactivity of the oxathiolane ring is influenced by the inherent properties of its heteroatoms, oxygen and sulfur, including the nucleophilicity of the sulfur atom.

Formation of Nucleoside Analogues via N-Glycosylation

A significant application of oxathiolane derivatives is their use as sugar surrogates in the synthesis of nucleoside analogues. nih.govresearchgate.net This involves the crucial step of N-glycosylation, which is the formation of a C-N glycosidic bond between the oxathiolane moiety and a nucleobase. nih.govbeilstein-journals.orgmdpi.com The goal is often to achieve stereoselective synthesis, producing a single desired isomer. researchgate.netbeilstein-journals.org

Coupling with Pyrimidine (B1678525) and Purine (B94841) Nucleobases

The coupling of the oxathiolane ring with both pyrimidine (like cytosine and thymine) and purine nucleobases has been extensively studied. beilstein-journals.orgresearchgate.netbeilstein-journals.org The synthesis of lamivudine (3TC) and emtricitabine (FTC), both important antiviral drugs, relies on the N-glycosylation of an oxathiolane precursor with cytosine or 5-fluorocytosine, respectively. acs.orgmdpi.com

Various Lewis acids are employed to catalyze the coupling reaction and control the stereochemistry of the newly formed glycosidic bond. beilstein-journals.org For instance, stannic chloride has been used to achieve the exclusive formation of the β-anomer when coupling an oxathiolane intermediate with silylated cytosine. beilstein-journals.org Other catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), trimethylsilyl iodide (TMSI), and zirconium (IV) chloride (ZrCl4) have also been utilized to promote the N-glycosylation and influence the cis/trans ratio of the resulting nucleoside analogues. beilstein-journals.orgacs.org The development of new catalysts for this reaction aims to achieve mild, selective, and large-scale synthesis of these important therapeutic agents. acs.orgresearchgate.net

Research Findings: N-Glycosylation of Oxathiolanes

Oxathiolane DerivativeNucleobaseCatalyst/PromoterProductStereoselectivityReference
Enantiomerically enriched oxathiolane propionate (B1217596) 44Silylated cytosineTrimethylsilyl iodide (TMSI)Nucleoside intermediate 79acis/trans ratio of 1.3:1 beilstein-journals.org
Oxathiolane intermediate 8Silylated cytosineStannic chlorideβ-anomerExclusive β-anomer beilstein-journals.org
1,3-Oxathiolane acetate substrateCytosineZirconium (IV) chloride (ZrCl4)Lamivudine (3TC)Preferential formation of single isomer acs.orgresearchgate.net
Oxathiolane 1(5-Fluoro)-cytosineEt3SiH/I2Lamivudine (3TC) / Emtricitabine (FTC)High β-l-stereoselectivity mdpi.com
Use of Lewis Acid Catalysts (e.g., ZrCl4, SnCl4, trimethylsilyl triflate)

Lewis acids play a pivotal role in the stereocontrolled synthesis of 1,3-oxathiolane nucleosides, particularly in the crucial N-glycosylation step where the oxathiolane sugar moiety is coupled with a nucleobase. The choice of Lewis acid can significantly influence the stereochemical outcome, favoring the formation of the desired anomer.

Zirconium(IV) chloride (ZrCl₄) has emerged as an effective Lewis acid for stereoselective N-glycosylation. beilstein-journals.org It is considered an ideal Lewis acid due to its efficiency, stability, low cost, and environmentally friendly nature. sci-hub.st In the synthesis of phosphonate (B1237965) analogues of oxathiolane nucleosides, ZrCl₄ has been used as a catalyst, and a plausible reaction mechanism has been proposed based on earlier work with other Lewis acids. beilstein-journals.org The proposed mechanism for stereoselective N-glycosylation using ZrCl₄ involves the coordination of the Lewis acid to the oxathiolane intermediate, which facilitates the subsequent nucleophilic attack by the silylated nucleobase. beilstein-journals.org

Stannic chloride (SnCl₄) is another Lewis acid that has been instrumental in the synthesis of 1,3-oxathiolane nucleosides. beilstein-journals.org It is particularly noted for its ability to direct the exclusive formation of the β-anomer during the coupling of an anomeric mixture of an oxathiolane intermediate with silylated cytosine. beilstein-journals.org This stereoselectivity is attributed to the formation of a complex between SnCl₄ and the oxathiolane intermediate through in situ chelation. beilstein-journals.org However, traditional Lewis acids like SnCl₄ can be moisture-sensitive, which can lead to their deactivation. core.ac.uk

Trimethylsilyl triflate (TMSOTf) is a versatile Lewis acid catalyst used in the N-glycosylation of oxathiolane precursors. beilstein-journals.orgnih.gov It has been successfully employed in the synthesis of lamivudine (3TC) by coupling a pure oxathiolane precursor with a silylated base to yield the corresponding nucleoside derivative. beilstein-journals.orgnih.gov TMSOTf has also been used in the N-glycosylation of oxathiolane intermediates with both pyrimidine and purine bases. beilstein-journals.org

CatalystApplicationKey Findings
ZrCl₄ Stereoselective N-glycosylationEfficient, stable, and environmentally friendly Lewis acid for producing phosphonate analogues of oxathiolane nucleosides. beilstein-journals.orgsci-hub.st
SnCl₄ Stereoselective N-glycosylationPromotes the exclusive formation of the β-anomer through in situ chelation with the oxathiolane intermediate. beilstein-journals.org
TMSOTf N-glycosylationEffective in coupling oxathiolane precursors with silylated pyrimidine and purine bases. beilstein-journals.orgbeilstein-journals.orgnih.gov

Green Chemistry Approaches in Oxathiolane Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of oxathiolanes. These approaches focus on enzymatic methods for producing enantiomerically pure compounds and the development of solvent-free and mild reaction conditions.

Enzymatic Methods for Enantiopure Oxathiolanes

Enzymatic methods offer a powerful strategy for obtaining enantiopure 1,3-oxathiolanes, which are crucial for the synthesis of chiral drugs like lamivudine. These methods are valued for their high stereoselectivity, efficiency, mild reaction conditions, and environmental friendliness. nih.gov

A notable example is the one-pot enzymatic synthesis of enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate (B1203000) using a Trichosporon laibachii lipase. beilstein-journals.orgacs.org This process utilizes a dynamic covalent kinetic resolution, combining a reversible hemithioacetal transformation with an enantioselective lactonization catalyzed by the immobilized lipase, achieving a high enantiomeric excess (ee) of 96.5%. beilstein-journals.orgacs.org

Researchers have also developed a multienzymatic cascade protocol using surfactant-treated Subtilisin Carlsberg (STS) and Candida antarctica lipase B (CAL-B) to produce an enantiopure 1,3-oxathiolane. nih.gov Furthermore, enzyme optimization techniques have been employed to asymmetrically synthesize lamivudine, where the stereochemistry of the oxathiolane intermediates can be controlled by selecting different enzymes. beilstein-journals.orgnih.gov The enzymatic resolution of an acetoxy sulfide using a Pseudomonas fluorescens lipase has also been a key step in the enantioselective synthesis of 3TC. beilstein-journals.orgnih.gov

Solvent-free and Mild Condition Reactions

Solvent-free reactions are a cornerstone of green chemistry, and their application in oxathiolane synthesis has been explored to reduce environmental impact. cem.com Microwave irradiation has been effectively used in solvent-free reactions to synthesize dioxolanes, dithiolanes, and oxathiolanes. cem.comacs.org This method allows for high yields under mild, solvent-free conditions and is scalable. acs.org

One approach involves the reaction of 2,2-dimethoxypropane (B42991) and 3,3-dimethoxypentane (B1624265) with 1,2-ethanediol (B42446) and its thio and oxathio analogues. acs.org Another green procedure for preparing a key 5-acetoxyoxathiolane intermediate has been developed that is catalyst- and solvent-free, minimizing reaction time. beilstein-journals.org This method also replaces pyridine (B92270) with the greener base sodium bicarbonate for the acetylation step. beilstein-journals.org Additionally, the synthesis of 1,3-oxathiolanes has been achieved at room temperature without the use of organic solvents by employing aluminosilicate (B74896) acids as efficient catalysts. cerist.dz

Process Optimization and Scale-Up in Industrial Synthesis

The large-scale production of oxathiolane-containing active pharmaceutical ingredients (APIs) necessitates the development of cost-effective and efficient synthetic routes. acs.orgresearchgate.netacs.orgchemrxiv.orgnih.gov Process optimization and scale-up strategies are critical in this regard.

Supply-Centered Synthesis Strategies

A "supply-centered synthesis" approach has been developed to construct oxathiolane intermediates from low-cost, widely available starting materials. acs.orgresearchgate.netacs.orgchemrxiv.orgnih.gov This strategy focuses on designing new synthetic routes that utilize fundamental feedstocks from the chemical industry, which typically cost less than $1/kg. nih.gov For instance, a novel route to the oxathiolane intermediate for lamivudine and emtricitabine was developed using chloroacetic acid, vinyl acetate, sodium thiosulfate, and water. acs.orgresearchgate.netacs.orgchemrxiv.orgnih.gov This method employs sulfenyl chloride chemistry to construct the oxathiolane framework from these acyclic precursors. acs.orgresearchgate.netacs.orgchemrxiv.orgnih.gov By focusing on the chemical industry's supply chain, this approach ensures a secure and economical source of raw materials for large-volume drug manufacturing. nih.gov

pH Control in Ring Closure Reactions

Precise control of reaction parameters is crucial for optimizing yield and purity in industrial synthesis. In the synthesis of oxathiolane intermediates, pH control during the ring-closure step has been identified as a critical factor. acs.org During the cyclization of a dichlorinated intermediate in water to form the oxathiolane, it was discovered that maintaining the pH between 3 and 4 resulted in the highest yields. acs.orgacs.org This is achieved through the portionwise addition of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. acs.orgacs.org It is important to avoid alkaline conditions (high pH) as this can lead to the rapid decomposition of both the starting material and the desired product. acs.orgacs.org The proposed mechanism for this ring closure involves the initial hydrolysis of an acetate group to form an aldehyde, followed by hydrolysis of an α-chloride and subsequent ring closure. acs.orgacs.org

Optimization ParameterDescriptionImpact
Supply-Centered Synthesis Utilizes low-cost, high-volume commodity chemicals as starting materials. acs.orgnih.govReduces manufacturing costs and ensures a stable supply chain for large-scale production. nih.gov
pH Control Maintaining the reaction pH between 3 and 4 during the ring closure step. acs.orgacs.orgSignificantly improves the yield of the oxathiolane product by preventing decomposition at alkaline pH. acs.orgacs.org
Temperature Control Lowering the reaction temperature during certain steps. acs.orgMitigates the detrimental effects of exothermic reactions, leading to higher yields. acs.org

Mechanistic Investigations of Oxathiolane Reactions

Reaction Mechanisms of Cyclocondensation Reactions

The formation of the 1,3-oxathiolane (B1218472) ring is most commonly achieved through the cyclocondensation of a carbonyl compound with a molecule containing both a thiol and a hydroxyl group, typically 2-mercaptoethanol (B42355) or its derivatives. This process is generally acid-catalyzed and proceeds through a distinct two-step mechanism involving the formation of a key intermediate followed by cyclization.

The initial step in the cyclocondensation reaction is the nucleophilic attack of the thiol group on the electrophilic carbonyl carbon of an aldehyde or ketone. rsc.org This reaction is analogous to hemiacetal formation from an alcohol and a carbonyl, but the greater nucleophilicity of sulfur often allows the reaction to proceed readily. The attack forms a hemithioacetal intermediate, which exists in equilibrium with the starting materials. rsc.orggoogle.com In aqueous conditions, the reaction between an aldehyde and a thiol-bearing molecule first establishes this hemithioacetal intermediate, which can be in equilibrium with its protonated oxonium form. rsc.orggoogle.com The formation of this intermediate is a crucial precursor to the final ring structure. For instance, the reaction of an aldehyde with mercaptoacetic acid in the presence of a base like triethylamine (B128534) (TEA) leads to a substituted hydroxyl thioacid intermediate. Similarly, reacting an aldehyde like 2,5-anhydro-D-mannose with a thiol-containing molecule such as β-mercaptoethanol results in a corresponding hemithioacetal. rsc.org

Following the formation of the hemithioacetal, the oxathiolane ring is formed via an intramolecular cyclization and dehydration step. The hydroxyl group of the original mercapto-alcohol component attacks the carbon of the hemithioacetal, leading to the elimination of a water molecule to form the stable five-membered ring. nih.govlibretexts.orglibretexts.org This dehydration step is often promoted by acid catalysts or dehydrating agents and driven by the removal of water from the reaction mixture, for example, by azeotropic distillation. nih.goviitk.ac.in

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgiitk.ac.in

Nucleophilic Attack by Thiol: The sulfur atom of the mercapto-alcohol attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the sulfur to the oxygen, yielding the neutral hemithioacetal intermediate. rsc.org

Intramolecular Cyclization: The terminal hydroxyl group attacks the hemithioacetal carbon. nih.gov

Dehydration: A molecule of water is eliminated, often after protonation of the hydroxyl group to form a good leaving group, resulting in the formation of the 1,3-oxathiolane ring. libretexts.orglibretexts.orgunacademy.com

For example, the synthesis of 1,3-oxathiolan-5-ones involves the reaction of an aldehyde with mercaptoacetic acid, where the intermediate undergoes dehydration in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) to yield the final product.

Hemithioacetal Intermediate Formation

Stereochemical Control Mechanisms

Achieving stereochemical control is paramount in the synthesis of chiral oxathiolanes, particularly for pharmaceutical applications. fiveable.me The stereochemical outcome of a reaction can be directed by various factors, including the use of chiral auxiliaries temporarily incorporated into the substrate and the application of stereoselective catalysts. fiveable.meyork.ac.uk

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to guide the stereochemistry of a subsequent reaction. york.ac.uksigmaaldrich.com After the desired stereogenic center is created, the auxiliary is removed and can often be recycled. york.ac.uk In oxathiolane synthesis, chiral auxiliaries are instrumental in controlling the stereochemistry at the newly formed chiral centers. beilstein-journals.org

A prominent example is the use of L-menthol, a chiral alcohol, in the synthesis of antiviral nucleoside analogues like Lamivudine (B182088). beilstein-journals.orgacs.org L-menthol is used to form an L-menthyl glyoxylate (B1226380) ester. The condensation of this chiral ester with a sulfur source, such as 1,4-dithiane-2,5-diol (B140307), proceeds with high diastereoselectivity. acs.org The bulky menthyl group directs the approach of the reagents, favoring the formation of one diastereomer over the other. beilstein-journals.orgacs.org This diastereomer can then be carried forward to produce the final enantiomerically pure drug substance. beilstein-journals.org

Table 1: Examples of Chiral Auxiliaries in Oxathiolane Synthesis

Chiral AuxiliaryReactantApplicationResearch Finding
L-mentholGlyoxylate EsterSynthesis of Lamivudine and Emtricitabine (B123318) intermediatesThe L-menthyl moiety serves as a chiral auxiliary, attached to an oxathiolane-based lactol, to ensure the desired stereochemistry in the final product. beilstein-journals.orgacs.org
Evans OxazolidinoneAcyl GroupGeneral asymmetric alkylationWhile not specific to oxathiolane in the sources, it exemplifies how a chiral auxiliary controls the approach of an electrophile to an enolate, achieving high diastereocontrol. york.ac.uk

Catalysts, particularly enzymes and transition metal complexes, can create a chiral environment that discriminates between different stereochemical pathways, leading to the preferential formation of one enantiomer or diastereomer. fiveable.me

Enzymatic catalysis is a powerful tool for achieving high enantioselectivity. Lipases, for instance, are widely used in the kinetic resolution of racemic oxathiolane precursors. nih.gov In a dynamic kinetic resolution (DKR) process, a lipase (B570770) can selectively catalyze the cyclization or acylation of one enantiomer of a hemithioacetal intermediate, while the unreacted enantiomer is continuously racemized in situ. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. For example, Candida antarctica lipase B (CAL-B) has been used for the intramolecular cyclization of hemithioacetal intermediates to produce enantiomerically enriched 1,3-oxathiolan-5-ones. nih.gov

Transition metal catalysts also play a role. Rhodium complexes, such as Rh₂(OAc)₄, have been used to catalyze the reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates. acs.org The proposed mechanism involves the formation of a rhodium-carbene intermediate, which then reacts with the sulfur atom of the isothiocyanate to form a thiocarbonyl ylide. A subsequent 1,5-dipolar electrocyclization yields the 2-arylimino-1,3-oxathiole product with good to excellent yields. acs.org

Table 2: Catalytic Systems for Stereoselective Oxathiolane Synthesis

CatalystReaction TypeSubstratesKey Outcome
Candida antarctica Lipase B (CAL-B)Dynamic Covalent Kinetic ResolutionMethyl thioglycolate and an aldehydeCatalyzes the intramolecular cyclization of hemithioacetal intermediates, yielding highly enantiopure 1,3-oxathiolan-5-ones. nih.gov
Trichosporon laibachii LipaseDynamic Kinetic Resolution (DKR)2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diolAchieved 97.3% yield and 96.5% ee for the (R)-enantiomer through selective acetylation.
Rh₂(OAc)₄1,5-Dipolar ElectrocyclizationCyclic 2-diazo-1,3-diketones and aryl isothiocyanatesEfficiently synthesizes 2-arylimino-1,3-oxathioles in high yields (78–93%) under mild conditions. acs.org

Role of Chiral Auxiliaries

Mechanisms of Ring-Opening Reactions

The oxathiolane ring, while generally stable, can undergo ring-opening reactions under specific conditions. The mechanism of cleavage often depends on the reagents and the substitution pattern of the ring. Ring-opening polymerization (ROP) is a significant class of these reactions, proceeding via either anionic or cationic pathways. rsc.org

In an anionic ring-opening polymerization (AROP) , a nucleophilic initiator attacks one of the carbon atoms of the ring (typically adjacent to a heteroatom), causing the ring to open and generating an anionic propagating species. rsc.org This process repeats as the anionic end attacks another monomer molecule.

In a cationic ring-opening polymerization (CROP) , an electrophilic initiator is attacked by one of the heteroatoms (oxygen or sulfur) in the ring. rsc.org This forms a cationic species, which then undergoes ring-opening through either an Sₙ1 or Sₙ2 mechanism, generating a propagating cationic center that continues the polymerization. rsc.org

Besides polymerization, simple ring-opening can occur. Under acidic conditions, the oxathiolane ring can be hydrolyzed, likely initiated by the protonation of one of the heteroatoms, which activates the ring for nucleophilic attack by water. For instance, 1,2-oxathiolane (B15487274) 2,2-dioxide undergoes ring-opening reactions under basic conditions with sodium hydroxide (B78521). ontosight.ai The stability of the oxathiolane ring is influenced by pH and can be susceptible to enzymatic cleavage by esterases or thioesterases, a property utilized in the design of some prodrugs.

Theoretical and Computational Studies

Theoretical and computational studies have become indispensable tools for investigating the mechanisms of oxathiolane reactions. These methods provide detailed insights into reaction pathways, transition states, and the electronic factors governing selectivity, which are often challenging to determine through experimental means alone. rsc.orgsumitomo-chem.co.jp Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for the mapping of potential energy surfaces and the characterization of stationary points along a reaction coordinate. sumitomo-chem.co.jp A specialized framework, Molecular Electron Density Theory (MEDT), further builds on this by analyzing the changes in electron density to explain reactivity and reaction outcomes. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are widely used to analyze reaction mechanisms, estimate the energies of transition states and equilibria, and predict unknown reactions. rsc.orgnih.gov These computational approaches have been applied to understand the reactivity of oxathiolane and related heterocyclic systems.

One significant application involves the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to investigate the covalent inhibition of immunoproteasomes (iPS) by compounds with oxathiazolone warheads, which are structurally related to oxathiolanes. nih.gov These simulations were employed to determine the plausible reaction mechanism and identify the rate-determining step for the formation of the covalent complex between the inhibitor and the Thr1 residue of the proteasome. nih.gov The calculations explored two potential mechanisms: a carbonate mechanism and a thioester mechanism. nih.gov By calculating the reaction free energy profiles, the studies found that the carbonate mechanism was kinetically favored. nih.gov

A study of the chemical reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with various reagents was supported by Density Functional Theory (DFT) modeling studies to help rationalize the observed products. researchgate.net

Table 1: Calculated Free Energy Barriers for Oxathiazolone Reaction Mechanisms Data sourced from QM/MM simulations. nih.gov

MechanismRate-Determining StepCalculated Free Energy Barrier (kcal/mol)
Carbonate MechanismNucleophilic attack18.1
Thioester MechanismRing opening24.3

This interactive table summarizes the calculated free energy barriers for the two proposed mechanisms of covalent inhibition by oxathiazolones, as determined by QM/MM simulations. The lower barrier for the carbonate mechanism suggests it is the more favorable pathway. nih.gov

Molecular Electron Density Theory (MEDT) Studies

Molecular Electron Density Theory (MEDT) is a modern framework for studying organic chemical reactivity. mdpi.com It posits that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. mdpi.com MEDT studies involve a detailed analysis of conceptual DFT reactivity indices and the topological changes in electron density along the reaction path. mdpi.com This approach has been extensively applied to understand the [3+2] cycloaddition (32CA) reactions that form oxathiolane rings.

In a representative MEDT study, the 32CA reaction between a thiocarbonyl ylide (TCY) and an electron-deficient enone, (E)-4,4,4-trifluoro-4-phenylbut-3-en-2-one, was investigated at the B3LYP/6-31G(d) computational level. iau.ir Analysis of the conceptual DFT reactivity indices characterized the TCY as a strong nucleophile and the enone as a strong electrophile. iau.ir This high polar character of the reagents facilitates the reaction. iau.ir The global electron density transfer (GEDT) at the transition state is a key indicator of the polar nature of a reaction. iau.ir Reactions with GEDT values greater than 0.20e are considered polar processes. iau.ir For this reaction, the GEDT value was calculated to be significant, indicating a notable polar character and classifying it as a pseudoradical type (pdr-type) reaction. iau.ir

Another MEDT investigation focused on the 32CA reactions between syn-propanethial S-oxide and various conjugated nitroalkenes. mdpi.com These reactions were found to proceed via either a single-step or a stepwise mechanism, depending on the nitroalkene substituent. mdpi.com For reactions with nitroethene, the mechanism was concerted, while the reaction with 1,1-dinitroethene (B14691783) was found to proceed through a stepwise pathway involving a zwitterionic intermediate. mdpi.com

The regioselectivity of these reactions is explained through the analysis of Parr functions, which identify the most nucleophilic and electrophilic centers within a molecule. iau.irresearchgate.net In the reaction of TCY with the fluorinated enone, Parr function analysis correctly predicted the C1-C6 attack as the most favorable regioselective channel, in complete agreement with experimental results. iau.ir

Table 2: Conceptual DFT Reactivity Indices and Reaction Classification Data from MEDT studies on [3+2] cycloaddition reactions forming oxathiolanes. iau.irmdpi.com

Reactant 1Reactant 2Nucleophilicity (N) of Reactant 1 (eV)Electrophilicity (ω) of Reactant 2 (eV)GEDT at TS (e)Reaction Type
Thiocarbonyl Ylide (TCY)(E)-4,4,4-trifluoro-4-phenylbut-3-en-2-oneStrong NucleophileStrong Electrophile0.19 - 0.33pdr-type
syn-Propanethial S-oxideNitroethenes2.50 (Moderate)2.43 - 4.52 (Strong)Not specifiedStepwise or Concerted

This interactive table presents key reactivity indices and classifications for different oxathiolane-forming reactions as determined by MEDT. The nucleophilicity and electrophilicity values help predict the reactivity, while the Global Electron Density Transfer (GEDT) quantifies the polar nature of the transition state (TS).

Advanced Spectroscopic and Structural Elucidation of Oxathiolanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of oxathiolanes in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the basic carbon-hydrogen framework and the stereochemistry of the oxathiolane ring. masterorganicchemistry.com The chemical shifts (δ) of the protons and carbons are highly sensitive to their electronic environment, which is influenced by the electronegativity of the adjacent oxygen and sulfur atoms, as well as the nature and position of any substituents.

In ¹H-NMR, the chemical shifts and, crucially, the vicinal coupling constants (³JHH) between protons on adjacent carbons are used to deduce the conformation of the five-membered ring. nih.gov For many oxathiolanes, the ring adopts a slightly distorted envelope conformation. researchgate.netresearchgate.net For instance, in 3-oxo-1,3-oxathiolane derivatives, analysis of coupling constants revealed the presence of half-chair type conformations in solution. nih.gov The relative orientation of substituents (cis/trans) can often be determined from the magnitude of these coupling constants and by comparing experimental data with computational models. nih.gov

¹³C-NMR spectroscopy provides information on the number of non-equivalent carbons in the molecule. masterorganicchemistry.com The chemical shifts of the ring carbons (C2, C4, and C5) are diagnostic. For example, in 5-oxo-1,3-oxathiolane and its alkyl-substituted derivatives, the ¹³C chemical shifts are consistent with an envelope conformation where the sulfur or oxygen atom is at the tip. nih.gov The effect of substituents on the carbon chemical shifts can be systematically analyzed to confirm their position on the ring. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Oxathiolane Derivatives

Compound/FragmentNucleusPositionChemical Shift (δ, ppm)Notes
1,3-Oxathiolane (B1218472) Ring Protons¹HC2-H₂~5.0-5.2Varies significantly with substitution.
¹HC4-H₂~3.0-4.5Protons adjacent to oxygen are downfield from those adjacent to sulfur.
¹HC5-H₂~2.8-3.5Protons adjacent to sulfur are typically upfield from C4 protons.
1,3-Oxathiolane Ring Carbons¹³CC2~70-85Highly dependent on C2 substituents.
¹³CC4~65-75Carbon adjacent to oxygen.
¹³CC5~30-40Carbon adjacent to sulfur.
5-Oxo-1,3-oxathiolane¹³CC273.6Data for the unsubstituted parent compound. nih.gov
¹³CC436.5Data for the unsubstituted parent compound. nih.gov
¹³CC5173.9Carbonyl carbon chemical shift. nih.gov

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substitution pattern.

For more complex oxathiolane structures, especially when dealing with regioisomers (compounds with the same formula but different connectivity) and stereoisomers, more advanced NMR techniques are employed.

Selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) is a spectral editing technique used to enhance the signals of low-sensitivity nuclei like ¹³C and to determine the number of attached protons (multiplicity). blogspot.comtamu.edu By transferring polarization from the highly sensitive protons to the directly bonded carbons, INEPT can differentiate between CH, CH₂, and CH₃ groups. jeol.com This is invaluable for distinguishing between regioisomers, for example, where a substituent could be at the C4 or C5 position. researchgate.net

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of nuclei. youtube.com The NOE is a through-space interaction, and its detection confirms that two nuclei are close to each other (typically within 5 Å), regardless of whether they are connected by bonds. youtube.comlibretexts.org Differential NOE experiments are particularly powerful for establishing the relative stereochemistry of substituents on the oxathiolane ring. researchgate.net For instance, irradiating a proton on a substituent and observing an NOE enhancement to a specific proton on the heterocyclic ring can confirm a cis relationship between them. This method is a definitive way to assign stereoisomers that may be difficult to distinguish by other means. arizona.edu

1H-NMR and 13C-NMR for Structure and Stereochemistry

X-ray Diffraction Studies for Solid-State Structure

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. wikipedia.org It provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and the relative and absolute stereochemistry of all chiral centers. rigaku.com

For oxathiolanes, single-crystal X-ray diffraction analysis has been used to confirm the conformations predicted by NMR and computational studies. nih.gov For example, the X-ray structure of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide definitively showed an envelope conformation for the oxathiolane ring, with the oxygen atom at the flap. researchgate.net This technique is the gold standard for structural proof, especially when novel or unexpected structures are formed. The data obtained can also reveal details about intermolecular interactions in the crystal lattice. wikipedia.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation corresponding to specific bond vibrations. masterorganicchemistry.com For oxathiolanes, the IR spectrum is characterized by absorptions from the C-H, C-O, and C-S bonds.

The key diagnostic peaks include the C-O single bond stretching vibration, which typically appears in the 1260-1050 cm⁻¹ region. vscht.cz The C-S stretch is generally weaker and found at lower wavenumbers, typically in the 700-600 cm⁻¹ range. If the oxathiolane has been oxidized to an oxo-oxathiolane (a cyclic sulfoxide (B87167) or sulfone) or contains a carbonyl group (e.g., in oxathiolanones), strong, characteristic peaks will be observed. A C=O stretch is very intense and appears in the 1800-1650 cm⁻¹ region, while an S=O stretch for a sulfoxide appears around 1050 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Oxathiolanes

BondFunctional GroupAbsorption Range (cm⁻¹)Intensity
C-HAlkane2850-2960Medium to Strong
C-OEther/Acetal (B89532)1050-1260Strong
C-SThioether600-700Weak to Medium
C=OKetone/Ester1650-1800Strong, Sharp
S=OSulfoxide~1050Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org The fragmentation pattern, which results from the dissociation of the energized molecular ion, offers valuable clues about the molecule's structure. wikipedia.orglibretexts.org

In the electron ionization (EI) mass spectra of oxathiolanes, the molecular ion peak (M⁺) may be observed, which directly gives the molecular weight. The fragmentation of the oxathiolane ring often proceeds via cleavage of the bonds adjacent to the heteroatoms (alpha-cleavage). libretexts.orgcolab.ws Common fragmentation pathways can include the loss of small, stable molecules or radicals. For example, studies on the fragmentation of 1,3-oxathiolane show characteristic patterns that help in its identification. acs.org The mass spectrum of 1,2-oxathiolane (B15487274), 2,2-dioxide shows distinct fragmentation useful for its characterization. nist.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Studies

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. numberanalytics.com It is an essential tool for studying the stereochemistry of chiral compounds, particularly for determining their absolute configuration. chiralabsxl.comcas.cz

Since many biologically active molecules are chiral, substituted oxathiolanes that possess one or more stereocenters can be analyzed by CD spectroscopy. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. unipi.it While ab initio prediction of a CD spectrum can be complex, the absolute stereochemistry of a chiral oxathiolane can often be determined by comparing its experimental CD spectrum to that of a known reference compound or through the application of theoretical models like exciton (B1674681) coupling theory if suitable chromophores are present. chiralabsxl.com The spectrum serves as a unique "fingerprint" for a specific enantiomer, with its mirror-image enantiomer producing a mirror-image spectrum. chiralabsxl.com

Research Applications of Oxathiolane Compounds

Medicinal Chemistry and Drug Discovery

Oxathiolane derivatives have garnered considerable attention in medicinal chemistry, primarily for their potential as therapeutic agents against various diseases. ontosight.aiontosight.aiontosight.aiontosight.ai Their structural similarity to natural nucleosides allows them to interact with enzymes involved in nucleic acid synthesis, making them valuable in the development of antiviral and anticancer drugs. ontosight.aiontosight.aiontosight.aiontosight.ai

Antiviral Agents

A major area of research for oxathiolane compounds is their application as antiviral agents. ontosight.aiontosight.aiontosight.airsc.orgnih.gov These compounds are designed to inhibit viral replication through various mechanisms, often by interfering with the synthesis of viral DNA or RNA. ontosight.aiontosight.aiontosight.ai

Many oxathiolane nucleoside analogs function as Nucleoside Reverse Transcriptase Inhibitors (NRTIs). beilstein-journals.orgnih.govoncohemakey.comtermedia.pl This class of drugs is a cornerstone of therapy for retroviral infections, particularly HIV. beilstein-journals.orgnih.govtermedia.pl Prominent examples include lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), both of which contain an oxathiolane ring with an unnatural L-configuration. beilstein-journals.orgnih.govoncohemakey.com

NRTIs like lamivudine and emtricitabine act as prodrugs, requiring intracellular phosphorylation by cellular kinases to their active 5'-triphosphate forms. beilstein-journals.orgoncohemakey.comnih.gov These triphosphate metabolites then compete with natural deoxynucleotide triphosphates for incorporation into the nascent viral DNA chain by the viral reverse transcriptase enzyme. beilstein-journals.orgnih.govoncohemakey.comtermedia.pl The incorporation of the oxathiolane nucleoside triphosphate leads to chain termination because these analogs lack the necessary 3'-hydroxyl group required for further phosphodiester bond formation, effectively halting viral DNA synthesis. beilstein-journals.orgoncohemakey.comtermedia.pl

Lamivudine and emtricitabine are widely used NRTIs in anti-HIV therapy. nih.govoncohemakey.com Studies have shown that (-)-FTC-TP and (-)-3TC-TP, the active triphosphate forms of emtricitabine and lamivudine respectively, exhibit higher binding affinities for wild-type HIV-1 reverse transcriptase compared to the natural substrate dCTP, although their incorporation rates are slower. nih.govpdbj.org

Beyond their role as NRTIs, oxathiolane nucleoside analogs inhibit viral replication by directly interfering with the synthesis of viral DNA or RNA. ontosight.aiontosight.aiontosight.ainih.gov Their mechanism of action typically involves the inhibition of viral DNA polymerase or reverse transcriptase, enzymes crucial for the replication of viral genomes. ontosight.ai By integrating into the viral nucleic acid and causing chain termination, these compounds can significantly reduce viral replication. ontosight.ai This inhibitory effect is often more pronounced on DNA replication with an RNA template than with a DNA template. asm.org

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of oxathiolane nucleosides affect their antiviral potency. ontosight.ainih.govresearchgate.net Research in this area aims to identify structural features that enhance activity, improve pharmacokinetic properties, and reduce toxicity. nih.govnih.gov

For oxathiolane nucleosides, the stereochemistry of the oxathiolane ring, particularly the L-configuration, has been shown to be important for antiviral activity, as seen with lamivudine and emtricitabine. beilstein-journals.orgnih.govoncohemakey.com The presence of a fluorine atom, such as in emtricitabine, can also enhance biological activity. oncohemakey.comcymitquimica.com SAR studies have explored modifications to the nucleobase and the oxathiolane ring. nih.gov For example, modifications at the N-3 position of the thymine (B56734) ring in certain oxathiolane derivatives have been investigated. nih.gov The position and nature of substituents on the oxathiolane ring can influence the compound's interaction with viral enzymes and its ability to be phosphorylated intracellularly. beilstein-journals.orgoncohemakey.com

Numerous in vitro and in vivo studies have demonstrated the antiviral efficacy of oxathiolane nucleosides against a range of viruses. ontosight.aiontosight.airsc.orgnih.govbeilstein-journals.orgasm.orgnih.gov

In vitro studies have shown potent anti-HIV-1 activity for compounds like (±)-BCH-189, a racemic mixture that includes lamivudine. beilstein-journals.org The EC50 value of (±)-BCH-189 against HIV-1 in MT-4 cells was reported to be in the range of 0.37–1.31 µM (mean 0.73 µM). beilstein-journals.org Emtricitabine has shown activity against laboratory-adapted strains and clinical isolates of HIV-1 and HIV-2, as well as HBV, in various cell lines, with IC50 values against HIV ranging from 0.0014 to 1.500 μM depending on the cell type and viral isolate. oncohemakey.com

In vivo studies, such as those conducted in woodchucks infected with woodchuck hepatitis virus (WHV), a model for human hepatitis B virus (HBV) infection, have evaluated the efficacy of oxathiolane compounds like (-)-FTC. nih.govasm.orgnih.gov Treatment with (-)-FTC resulted in significant reductions in serum WHV DNA levels and viral DNA polymerase activity. nih.govasm.org For instance, treatment with 30 mg/kg of (-)-FTC twice daily reduced serum WHV DNA levels by an average of 56-fold. nih.govasm.org

Here is a summary of in vivo efficacy data for (-)-FTC in the woodchuck model:

CompoundVirusAnimal ModelDosage (i.p. twice daily)Reduction in Viral DNA (fold)
(-)-FTCWHV (HBV model)Woodchuck30 mg/kg20- to 150-fold (average 56-fold) nih.govasm.org
(-)-FTCWHV (HBV model)Woodchuck20 mg/kg6- to 49-fold (average 27-fold) nih.govasm.org

These studies support the potent anti-hepadnaviral activity of oxathiolane derivatives. nih.govasm.org

In addition to their antiviral applications, oxathiolane derivatives have also been explored in anticancer research. ontosight.aiontosight.aiontosight.aicymitquimica.comacs.org Similar to their antiviral mechanism, the potential anticancer activity of these compounds is often linked to their ability to interfere with DNA synthesis in rapidly dividing cancer cells. ontosight.ai As nucleoside analogs, they can be incorporated into the DNA of cancer cells, disrupting replication and leading to cell death. ontosight.ai While the research is ongoing, the oxathiolane moiety presents a structural scaffold of interest for the development of new anticancer agents. ontosight.aiontosight.aiontosight.aiacs.org

Structure-Activity Relationships (SAR) in Antiviral Oxathiolane Nucleosides

Antimicrobial and Antifungal Properties

Research indicates that oxathiolane compounds can exhibit antimicrobial and antifungal properties. Studies have investigated oxathiolane derivatives for their effectiveness against a range of bacterial and fungal strains. For instance, some oxathiolane derivatives have shown promising antibacterial activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. mdpi.comnih.gov Certain 1,3-oxathiolan-5-one (B1253419) derivatives have demonstrated promising antibacterial activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, and antifungal activity against P. aeruginosa and Candida albicans. Other oxathiolane derivatives have also been explored for their potential as antimicrobial agents. ontosight.ai Studies have shown that compounds containing thioether groups, which are present in some oxathiolane derivatives, can exhibit significant antimicrobial properties by disrupting bacterial cell membranes. Furthermore, research on natural extracts containing 1,3-oxathiolane (B1218472) has shown antifungal activity against various pathogenic fungi, including Fusarium oxysporum, Rosellinia necatrix, Cladosporium xanthochromaticum, and Sclerotinia sclerotiorum. nih.gov

Anti-inflammatory Properties

Some oxathiolane derivatives have been investigated for their potential anti-inflammatory effects. While the search results did not provide specific details on oxathiolane compounds themselves exhibiting anti-inflammatory properties, related research on oxidized phospholipids (B1166683) (OxPLs), which share some structural features or can be related through metabolic pathways, suggests that certain phospholipid oxidation products may exhibit anti-inflammatory properties. nih.govnih.gov Additionally, studies on other compound classes, such as oximes, have demonstrated significant anti-inflammatory activity, sometimes comparable to standard anti-inflammatory drugs. mdpi.com This suggests a potential area for exploration within oxathiolane research, although direct evidence for oxathiolane anti-inflammatory activity was not prominently found in the provided snippets.

Agonist and Antagonist Activity on Muscarinic Receptors

Oxathiolane compounds have been studied for their activity on muscarinic receptors, which are important targets in the nervous system. Research has explored 1,3-oxathiolane derivatives as muscarinic ligands. researchgate.netresearchgate.net Some oxathiolanes have been reported to act as both agonists and antagonists on muscarinic receptors. For example, Cevimeline (cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine hydrochloride]) is noted as a selective M1 receptor agonist. Studies have investigated the synthesis and activity of muscarinic antagonists with a 1,3-oxathiolane nucleus, examining their affinity and functional activity on cloned human muscarinic receptors (hm1-hm5). researchgate.net Research comparing the postjunctional activities of various muscarinic agonists, including oxathiolane, has shown differences in their activity across different tissues, such as guinea pig taenia-coli, ileum, jejunum, trachea, and atria, and rat jejunum and urinary bladder. nih.gov One study indicated that oxathiolane was much less active on cardiac tissue compared to other tissues examined. nih.gov The structural features of oxathiolane compounds, including the oxathiolane nucleus, are considered important for their interaction with muscarinic receptors. researchgate.netnih.gov

Influence on Cellular Metabolic Pathways

Investigations have shown that oxathiolane derivatives can influence cellular metabolic pathways. solubilityofthings.com While specific details on how oxathiolane compounds directly modulate metabolic pathways were limited in the search results, related concepts in metabolic research highlight the complexity and interconnectedness of these pathways. For instance, studies on O-GlcNAcylation, a post-translational modification, demonstrate its role as a key regulator of multiple cellular metabolic pathways, including glucose, lipid, and amino acid metabolism. peerj.com Additionally, research on red blood cells shows how metabolic processes are affected by oxidative stress and how enzymes in metabolic pathways can be impaired by redox reactions. mdpi.com The influence of oxathiolane derivatives on metabolic pathways is an area of ongoing research, with potential implications for understanding various biological processes. solubilityofthings.com

Neuroprotective Benefits (e.g., in Alzheimer's Disease research)

The potential neuroprotective benefits of oxathiolane compounds, particularly in the context of Alzheimer's Disease (AD) research, are being explored. googleapis.com Muscarinic acetylcholine (B1216132) receptor-active compounds, including certain oxathiolane derivatives, have potential for the treatment of AD. nih.govbms.com The cholinergic system, which involves muscarinic receptors, is associated with cognitive functions like learning and memory, and its dysfunction is linked to cognitive deficits in AD. nih.gov While direct evidence of oxathiolane compounds providing neuroprotective benefits in AD models was not extensively detailed in the search results, the focus on muscarinic receptor activity and the known involvement of these receptors in cognition and AD pathology suggest a potential avenue for oxathiolane research in this area. nih.govbms.comnih.gov Research in AD also explores the potential of natural products with anti-neuroinflammatory and antioxidant properties, as neuroinflammation is implicated in AD pathology. nih.govfrontiersin.org Grafted neural stem cells have also shown neuroprotective benefits in AD brains in animal models. mdpi.com

Agrochemical Development

Oxathiolane compounds are also significant in the development of agrochemicals, particularly pesticides and fungicides. solubilityofthings.comontosight.aiontosight.aiontosight.ailookchem.comresearchgate.netarchive.org

Pesticides and Fungicides

Oxathiolane derivatives have been explored for their insecticidal and fungicidal properties. ontosight.aiontosight.aimdpi.comresearchgate.netgoogle.combeilstein-journals.org They are being investigated as potential active ingredients in pesticide formulations. lookchem.com The unique chemical structure of oxathiolanes may offer benefits in pest control and plant growth regulation. Studies have demonstrated the insecticidal effects of oxathiolane derivatives, showing significant mortality rates in agricultural pests like aphids and beetles.

Oxathiolanes are also known commercial fungicides. mdpi.comresearchgate.net Research focuses on synthesizing oxathiolane derivatives with fungicidal activity. google.combeilstein-journals.orgresearchgate.net For example, the synthesis of 1,3-oxathiolane-2-thiones has been explored, and some synthesized derivatives have shown promising antifungal activity against various fungal strains. researchgate.net The ring expansion chemistry of oxathiolanes appears to be a preferred method for synthesizing substrates with fungicidal and related bioactivities. mdpi.com

Here is a table summarizing some of the research findings:

Application AreaSpecific Finding / CompoundRelevant Organisms / Targets
Antimicrobial and Antifungal PropertiesPromising antibacterial activity of 1,3-oxathiolan-5-one derivatives. Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, P. aeruginosa, Candida albicans
Antimicrobial and Antifungal PropertiesEffectiveness of thioether compounds (present in some oxathiolanes) against bacteria. Various bacterial strains
Antimicrobial and Antifungal PropertiesAntifungal activity of natural extracts containing 1,3-oxathiolane. nih.govFusarium oxysporum, Rosellinia necatrix, Cladosporium xanthochromaticum, Sclerotinia sclerotiorum nih.gov
Agonist and Antagonist Activity on Muscarinic Receptors1,3-oxathiolane derivatives as muscarinic ligands. researchgate.netresearchgate.netMuscarinic receptors (M1-M5) researchgate.netbms.com
Agonist and Antagonist Activity on Muscarinic ReceptorsCevimeline (a 1,3-oxathiolane) acts as a selective M1 receptor agonist. M1 receptor
Agrochemical Development (Pesticides)Insecticidal effects of oxathiolane derivatives against agricultural pests. Aphids, Beetles
Agrochemical Development (Fungicides)Antifungal potency of synthesized 1,3-oxathiolane-2-thiones. researchgate.netAspergillus niger, Aspergillus flavus, Penicillium citrinum researchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Oxathiolane Derivatives with Enhanced Biological Activity

Future research efforts are directed towards the synthesis and evaluation of novel oxathiolane derivatives with improved or expanded biological activities. The inherent structural flexibility of the oxathiolane ring allows for diverse chemical modifications, which can lead to compounds with enhanced potency and selectivity against various biological targets. Investigations are ongoing to explore oxathiolane derivatives for potential antimicrobial, antifungal, and antiviral properties. ontosight.aiontosight.ai For instance, 1,3-oxathiolane (B1218472) nucleoside analogues have been a significant area of study, with research exploring their activity against viruses like HIV. nih.govbeilstein-journals.org Specific structural features, such as the incorporation of halogenated phenyl groups or variations in alkyl side chains, are being explored for their impact on biological activity. ontosight.aiontosight.ai Novel oxathiolane derivatives fused with other ring systems, like quinuclidine, have also shown promise for activity in the central nervous system, suggesting avenues for exploring neurological applications. google.com The synthesis of new series of 1,3-oxathiolan-5-one (B1253419) derivatives is also being pursued for their potential antimicrobial applications.

Development of More Efficient and Sustainable Synthetic Routes

A key focus for the future is the development of synthetic methodologies that are more efficient, cost-effective, and environmentally sustainable. Research aims to improve existing routes and discover novel pathways for the synthesis of oxathiolane cores and their functionalized derivatives. This is particularly important for the large-scale production of oxathiolane-based pharmaceuticals. acs.orgacs.org Approaches such as "supply-centered synthesis" prioritize the use of readily available, low-cost starting materials to improve the economic viability of synthesis. acs.orgacs.orgchemrxiv.org The application of green chemistry principles and metrics is becoming increasingly important to evaluate and quantify the sustainability of synthetic processes, guiding the development of more environmentally friendly methods. whiterose.ac.uk Studies are exploring the use of different catalysts and reaction conditions to optimize yields and minimize waste. whiterose.ac.ukacs.org Enzymatic catalysis is also being investigated as a greener alternative for the synthesis of 1,3-oxathiolanes. whiterose.ac.uk

Advanced Computational Modeling for Structure-Function Prediction

Advanced computational modeling techniques are expected to play a crucial role in accelerating the discovery and optimization of oxathiolane derivatives. These methods can provide insights into the relationship between the chemical structure of oxathiolanes and their biological activity or physical properties. While specific studies on oxathiolanes using advanced techniques like graph convolutional networks for structure-function prediction were not explicitly detailed, the broader field of computational protein function prediction is rapidly advancing, suggesting the applicability of these methods to understanding how oxathiolanes interact with biological targets. kaggle.comnih.govbiorxiv.orgarxiv.orgtum.de In silico studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) predictions and molecular docking simulations, are already being used in the study of related heterocyclic compounds to understand their potential pharmacological profiles and interactions at a molecular level. researchgate.netresearchgate.net Future research will likely involve more sophisticated simulations to predict binding affinities, reaction pathways, and potential off-target effects of novel oxathiolane structures.

Integration of Oxathiolanes in Multitarget Therapies

Given the complex nature of many diseases, there is growing interest in developing multitarget therapies that simultaneously address multiple pathways involved in the disease progression. researchgate.netresearchgate.netnih.govmdpi.comnih.gov Oxathiolane derivatives with diverse biological activities could be valuable components of such therapeutic strategies. Research into novel oxathiolane derivatives with potential antimicrobial, antifungal, or antiviral properties suggests their possible integration into combination therapies to combat infectious diseases. ontosight.aiontosight.ai Furthermore, exploring oxathiolanes in conjunction with other therapeutic agents could lead to synergistic effects, potentially improving efficacy and reducing the likelihood of resistance development, particularly in areas like cancer and infectious diseases. researchgate.netmdpi.comnih.gov The design of single molecules incorporating the oxathiolane core with other pharmacologically active moieties is an emerging area aimed at creating multitarget-directed ligands. researchgate.netresearchgate.net

Investigation of Environmental and Safety Aspects

Future research will continue to focus on comprehensively evaluating the environmental impact and safety profiles of oxathiolane compounds. This includes assessing their persistence, biodegradability, and potential for bioaccumulation in the environment. ontosight.ailgcstandards.comresearchgate.net Studies are needed to understand the potential toxicity of oxathiolanes and their transformation products to various organisms, particularly aquatic life, as some derivatives have shown ecotoxicity. ontosight.aiontosight.ailgcstandards.com Research will also contribute to developing guidelines for the safe handling, storage, and disposal of oxathiolane compounds to minimize environmental exposure and potential risks to human health. ontosight.ailgcstandards.comresearchgate.netandersoneng.com Understanding the environmental fate of oxathiolanes is crucial for their responsible development and application.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing oxathiolan derivatives, and how can reproducibility be ensured?

  • Methodological Answer : Optimize reaction parameters (e.g., solvent, temperature, catalyst loading) using iterative design. For example, SANM (sulfonic acid-functionalized Na+-montmorillonite) in n-hexane at reflux efficiently yields 1,3-oxathiolan derivatives (>90% yield) via thiol-ene cyclization . Reproducibility requires strict adherence to stoichiometric ratios, TLC monitoring, and validation via NMR/IR spectroscopy .
  • Key Considerations : Document catalyst reactivation protocols (e.g., acetone washing, drying at 100°C) to maintain catalytic efficiency across cycles .

Q. How should researchers characterize this compound compounds to confirm structural identity and purity?

  • Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with chromatographic methods (HPLC, GC-MS). For novel oxathiolans, provide full spectral assignments and purity data (e.g., ≥95% by HPLC). Known compounds require cross-referencing with literature-reported melting points or retention indices .
  • Data Validation : Use internal standards (e.g., deuterated solvents for NMR) and replicate analyses to minimize instrumental drift .

Advanced Research Questions

Q. How can computational models (e.g., DFT) resolve discrepancies between experimental and theoretical data in this compound-based corrosion inhibition studies?

  • Methodological Answer : Perform density functional theory (DFT) calculations to correlate molecular descriptors (e.g., HOMO/LUMO energies) with experimental inhibition efficiencies. For instance, this compound derivatives of 8-hydroxyquinoline show >85% corrosion inhibition in HCl, validated via electrochemical impedance spectroscopy (EIS) and atomic force microscopy (AFM). Adjust computational parameters (basis sets, solvation models) to align with experimental conditions (e.g., pH, temperature) .
  • Contradiction Analysis : If experimental inhibition exceeds theoretical predictions, investigate synergistic effects (e.g., adsorption kinetics, surface coverage) not captured by static DFT models .

Q. What strategies mitigate artifact formation (e.g., formaldehyde) during this compound synthesis or analysis involving DMSO?

  • Methodological Answer : DMSO decomposes under thermal/acidic conditions, generating formaldehyde via radical intermediates. To suppress artifacts, avoid prolonged heating (>80°C) and acidic environments. Use headspace-GC/MS to detect volatile byproducts (e.g., thietan oxides) and validate purity via control experiments without substrates .
  • Preventive Measures : Substitute DMSO with alternative solvents (e.g., DMF) in sensitive reactions or employ scavengers (e.g., hydroxyl radical traps) .

Q. How do stereochemical variations in this compound cores influence their pharmacological activity, and what assays are appropriate for evaluation?

  • Methodological Answer : Synthesize enantiopure oxathiolans (e.g., CIS-5-fluoro derivatives) via chiral catalysts or resolution techniques. Test bioactivity using in vitro assays (e.g., IC₅₀ determination in antiviral studies) with positive/negative controls. For example, emtricitabine analogs require cytotoxicity profiling in human cell lines and metabolic stability tests (e.g., microsomal incubation) .
  • Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare dose-response curves across stereoisomers .

Data Analysis & Reporting

Q. What statistical frameworks are suitable for analyzing non-linear trends in this compound reaction kinetics?

  • Methodological Answer : Use non-linear regression (e.g., Arrhenius or Eyring plots) to model temperature-dependent rate constants. For autocatalytic reactions, apply mechanistic models (e.g., Avrami-Erofeev) and validate via residual analysis .
  • Reporting Standards : Include 95% confidence intervals and goodness-of-fit metrics (R², χ²) in kinetic tables .

Q. How should researchers address contradictory results in this compound stability studies under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH) across pH 1–13. Use HPLC-UV to quantify degradation products and identify pH-sensitive functional groups (e.g., ester linkages). Conflicting data may arise from buffer-catalyzed hydrolysis; repeat experiments with non-nucleophilic buffers (e.g., phosphate vs. citrate) .

Ethical & Procedural Guidelines

Q. What ethical considerations apply to handling hazardous intermediates in this compound synthesis?

  • Methodological Answer : Follow institutional safety protocols for toxic reagents (e.g., 2-mercaptoethanol). Use fume hoods, personal protective equipment (PPE), and waste-neutralization procedures (e.g., NaHCO₃ washing for acidic byproducts) .
  • Documentation : Disclose hazards in experimental sections and obtain ethics approval for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.